molecular formula C18H15BrO4S3 B13043518 7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)

7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)

Cat. No.: B13043518
M. Wt: 471.4 g/mol
InChI Key: KWHOJTOMZANKHG-UHFFFAOYSA-N
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Description

7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) is a complex organic compound with the molecular formula C18H15BrO4S3 and a molecular weight of 471.40 This compound is notable for its unique structure, which includes a bromothiophene core and two dihydrothieno[3,4-B][1,4]dioxine units

Preparation Methods

The synthesis of 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the bromination of thiophene derivatives, followed by coupling reactions to introduce the dihydrothieno[3,4-B][1,4]dioxine units . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) include:

Properties

Molecular Formula

C18H15BrO4S3

Molecular Weight

471.4 g/mol

IUPAC Name

5-[3-bromo-5-(7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-2-yl]-7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C18H15BrO4S3/c1-8-12-14(22-5-3-20-12)17(24-8)11-7-10(19)16(26-11)18-15-13(9(2)25-18)21-4-6-23-15/h7H,3-6H2,1-2H3

InChI Key

KWHOJTOMZANKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S1)C3=CC(=C(S3)C4=C5C(=C(S4)C)OCCO5)Br)OCCO2

Origin of Product

United States

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